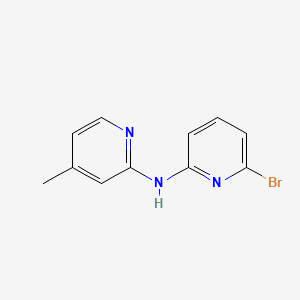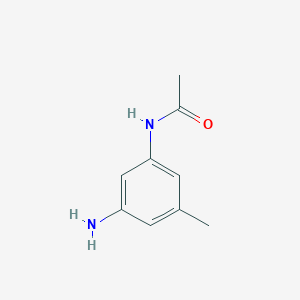
3-Acetamido-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-5-methylaniline, also known as N-(3-Amino-5-methylphenyl)acetamide, is an organic compound with the molecular formula C9H12N2O. It is a derivative of m-toluidine, where an acetyl group is attached to the amino group. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetamido-5-methylaniline can be synthesized through the acetylation of m-toluidine. The process involves the reaction of m-toluidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the acetylamino group back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Nitro derivatives such as 5-nitro-2-acetylaminotoluene.
Reduction: m-Toluidine and its derivatives.
Substitution: Halogenated and nitrated derivatives of this compound.
Scientific Research Applications
3-Acetamido-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetamido-5-methylaniline involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
m-Toluidine: The parent compound, which lacks the acetyl group.
p-Toluidine: An isomer with the amino group in the para position.
o-Toluidine: An isomer with the amino group in the ortho position.
Uniqueness
3-Acetamido-5-methylaniline is unique due to the presence of the acetyl group, which modifies its chemical reactivity and physical properties. This modification enhances its solubility and stability, making it more suitable for specific applications compared to its parent compound and isomers.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-(3-amino-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O/c1-6-3-8(10)5-9(4-6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) |
InChI Key |
XKTPBBBDNSWBGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-](/img/structure/B8542830.png)
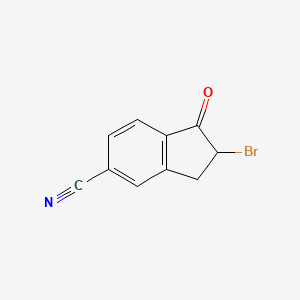
![3-Amino-4-[(2-bromoethyl)oxy]1,2-benzisoxazole](/img/structure/B8542852.png)
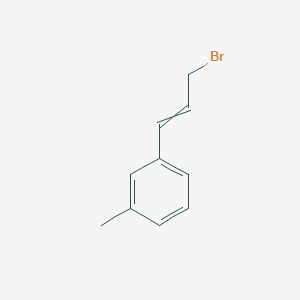
![4-[2-(1-Piperidinyl)-1,1-dimethylethyl]pyridine](/img/structure/B8542879.png)
![N-(4-Methylhexyl)-2-[(oxiran-2-yl)methoxy]-1,3-thiazole-5-carboxamide](/img/structure/B8542881.png)
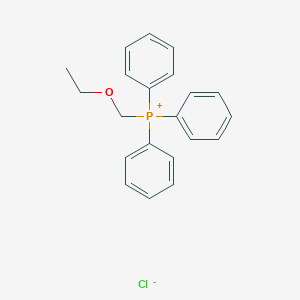
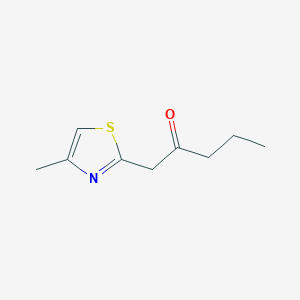
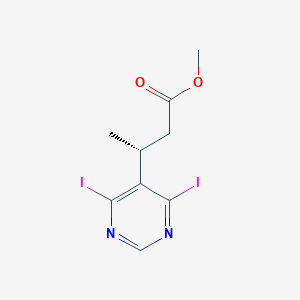
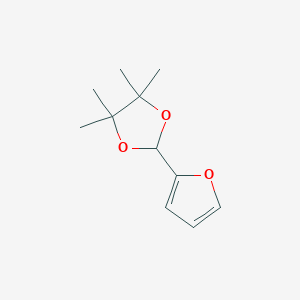
![n-[2-(Aminomethyl)benzyl]acetamide](/img/structure/B8542910.png)
![4-Chloro-2-(methylthio)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8542917.png)
